

# An In-depth Technical Guide to Sulfo-Cy5 Picolyl Azide: Properties and Applications

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## Compound of Interest

Compound Name: *Sulfo-Cy5 picolyl azide*

Cat. No.: *B15554618*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols for **Sulfo-Cy5 picolyl azide**, a fluorescent probe designed for enhanced performance in bioorthogonal chemistry.

## Core Chemical Properties

**Sulfo-Cy5 picolyl azide** is a water-soluble, far-red fluorescent dye functionalized with a picolyl azide moiety. This unique structure facilitates highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." The sulfonate groups enhance its water solubility, making it particularly suitable for labeling biological molecules in aqueous environments without the need for organic co-solvents.[1][2][3]

The key feature of **Sulfo-Cy5 picolyl azide** is the picolyl group, which contains a pyridine ring adjacent to the azide. This structure acts as a copper-chelating motif, increasing the effective concentration of the Cu(I) catalyst at the reaction site.[4] This chelation effect significantly accelerates the rate of the click reaction, allowing for lower catalyst concentrations and leading to improved biocompatibility and higher signal intensity compared to traditional azide-containing dyes.[4]

## Quantitative Data Summary

The enhanced reactivity of the picolyl azide group translates to significant improvements in labeling efficiency and signal detection.

Property	Sulfo-Cy5 Picolyl Azide	Standard Sulfo-Cy5 Azide	Reference
Molecular Formula	C <sub>43</sub> H <sub>52</sub> N <sub>8</sub> O <sub>11</sub> S <sub>3</sub>	C <sub>37</sub> H <sub>45</sub> N <sub>5</sub> O <sub>10</sub> S <sub>3</sub>	[5]
Molecular Weight	953.11 g/mol	833 g/mol	[4][5]
Excitation Maximum (λ <sub>ex</sub> )	~647 nm	~648 nm	[4][5]
Emission Maximum (λ <sub>em</sub> )	~663 nm	~671 nm	[4][5]
Extinction Coefficient (ε)	~250,000 cm <sup>-1</sup> M <sup>-1</sup>	~250,000 cm <sup>-1</sup> M <sup>-1</sup>	[4]
Solubility	Water, DMSO, DMF	Water, DMSO, DMF	[4][5]
Storage Conditions	-20°C, desiccated, protected from light	-20°C, in the dark	[3][5]
Signal Enhancement	Up to 40-fold increase in signal intensity compared to conventional azides	Standard	[4]
Catalyst Requirement	Allows for at least a tenfold reduction in copper catalyst concentration	Standard	[4]

## Experimental Protocols

The primary application of **Sulfo-Cy5 picolyl azide** is the fluorescent labeling of alkyne-modified biomolecules via CuAAC. Below are detailed protocols for the labeling of oligonucleotides and cell surface proteins.

## Protocol 1: Labeling of Alkyne-Modified Oligonucleotides

This protocol is adapted from general click chemistry procedures for oligonucleotide labeling.[\[6\]](#)  
[\[7\]](#)[\[8\]](#)

Materials:

- Alkyne-modified oligonucleotide
- **Sulfo-Cy5 picolyl azide**
- DMSO (anhydrous)
- Copper(II) sulfate ( $\text{CuSO}_4$ )
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
- Sodium ascorbate
- Nuclease-free water
- Buffer (e.g., 2M triethylammonium acetate, pH 7.0)
- Purification supplies (e.g., ethanol, sodium acetate, spin column, or HPLC)

Procedure:

- Preparation of Stock Solutions:
  - Alkyne-Oligonucleotide: Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.
  - **Sulfo-Cy5 Picolyl Azide**: Prepare a 10 mM stock solution in anhydrous DMSO.
  - $\text{CuSO}_4$ : Prepare a 20 mM stock solution in nuclease-free water.

- THPTA/TBTA: Prepare a 100 mM (for THPTA) or 50 mM (for TBTA) stock solution in nuclease-free water or DMSO/t-butanol.
- Sodium Ascorbate: Prepare a fresh 300 mM stock solution in nuclease-free water immediately before use.
- Reaction Setup (for a 100  $\mu$ L reaction with 10 nmol of oligonucleotide):
  - In a microcentrifuge tube, combine:
    - 10  $\mu$ L of 1 mM alkyne-oligonucleotide
    - 1.5  $\mu$ L of 10 mM **Sulfo-Cy5 picolyl azide** (1.5 equivalents)
    - Buffer to the desired final concentration (e.g., 10  $\mu$ L of 2M triethylammonium acetate for a final concentration of 0.2 M).
    - Add nuclease-free water to a final volume of 80  $\mu$ L.
  - Vortex briefly to mix.
- Catalyst Preparation and Addition:
  - In a separate tube, premix 10  $\mu$ L of 20 mM  $\text{CuSO}_4$  and 10  $\mu$ L of 100 mM THPTA.
  - Add the 20  $\mu$ L of the catalyst mixture to the oligonucleotide/azide solution.
- Initiation of Click Reaction:
  - Add 10  $\mu$ L of 300 mM sodium ascorbate to the reaction mixture.
  - Vortex briefly and thoroughly.
  - Protect the reaction from light and incubate at room temperature for 30-60 minutes. Longer incubation times may improve yield.
- Purification of Labeled Oligonucleotide:

- Purify the labeled oligonucleotide using ethanol precipitation, a desalting spin column, or reverse-phase HPLC to remove excess dye and catalyst.

## Protocol 2: Labeling of Cell Surface Proteins for Fluorescence Microscopy

This protocol outlines the metabolic labeling of cell surface glycoproteins with an alkyne-modified sugar, followed by click chemistry with **Sulfo-Cy5 picolyl azide**.<sup>[9][10][11]</sup>

Materials:

- Mammalian cells in culture
- Alkyne-modified sugar (e.g., N- $\alpha$ -azidoacetylgalactosamine-tetraacylated (Ac4GalNAz))
- **Sulfo-Cy5 picolyl azide**
- Copper(II) sulfate (CuSO<sub>4</sub>)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Sodium ascorbate
- Phosphate-buffered saline (PBS)
- Cell culture medium
- Fixative (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 1% BSA in PBS)
- Mounting medium with DAPI

Procedure:

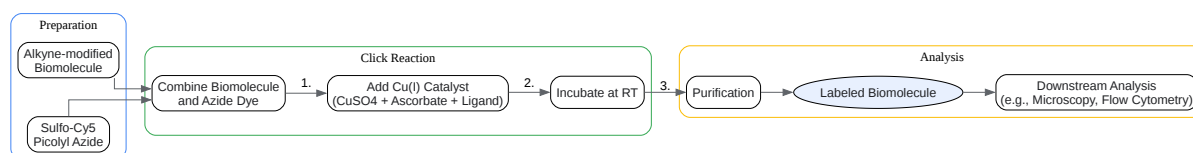
- Metabolic Labeling:

- Culture cells to the desired confluency.
- Add the alkyne-modified sugar to the cell culture medium at a final concentration of 25-50  $\mu\text{M}$ .
- Incubate the cells for 24-72 hours to allow for metabolic incorporation of the alkyne sugar into cell surface glycans.
- Cell Preparation for Labeling:
  - Gently wash the cells three times with PBS to remove unincorporated alkyne sugar.
  - Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
  - Wash the cells three times with PBS.
  - (Optional) If intracellular targets are to be stained, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
  - Wash the cells three times with PBS.
  - Block non-specific binding by incubating the cells with 1% BSA in PBS for 30 minutes.
- Click Reaction:
  - Prepare the click reaction cocktail. For each sample, combine:
    - **Sulfo-Cy5 picolyl azide** to a final concentration of 5-20  $\mu\text{M}$ .
    - THPTA to a final concentration of 100  $\mu\text{M}$ .
    - $\text{CuSO}_4$  to a final concentration of 20  $\mu\text{M}$ .
    - Freshly prepared sodium ascorbate to a final concentration of 1 mM.
  - Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
- Washing and Mounting:

- Wash the cells three times with PBS containing 1% BSA.
- Wash once with PBS.
- Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
- Fluorescence Microscopy:
  - Image the cells using a fluorescence microscope equipped with appropriate filter sets for DAPI (excitation ~358 nm, emission ~461 nm) and Cy5 (excitation ~650 nm, emission ~670 nm).

## Visualizations

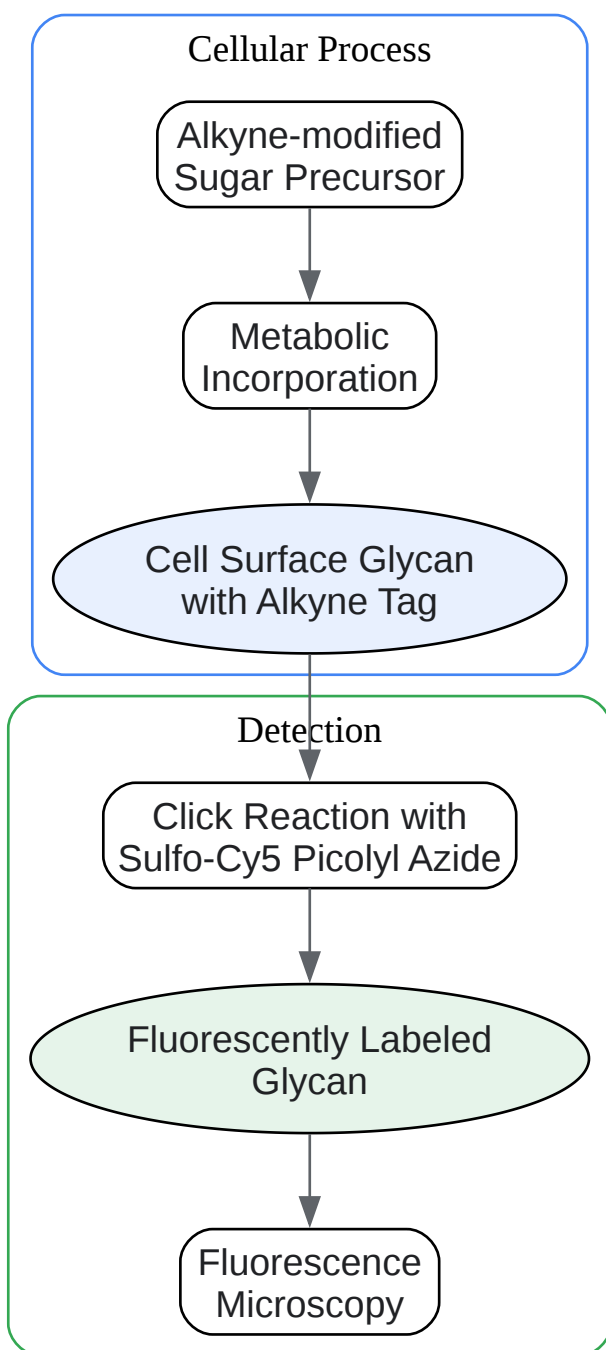
### Experimental Workflow: Biomolecule Labeling



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Caption: General workflow for labeling an alkyne-modified biomolecule with **Sulfo-Cy5 picolyl azide**.

## Signaling Pathway: Metabolic Glycan Labeling and Detection



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Caption: Workflow for metabolic labeling of cell surface glycans and subsequent detection.

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## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. lumiprobe.com [lumiprobe.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Picolyl-Azide-Sulfo-Cy5, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. metabion.com [metabion.com]
- 9. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
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